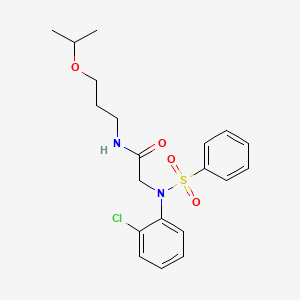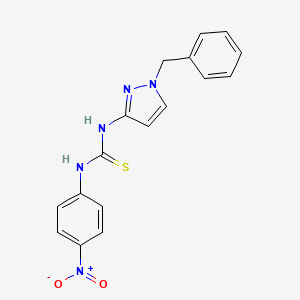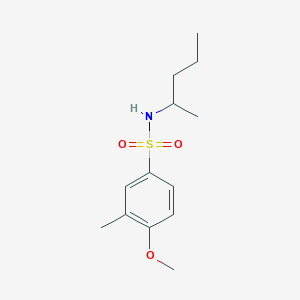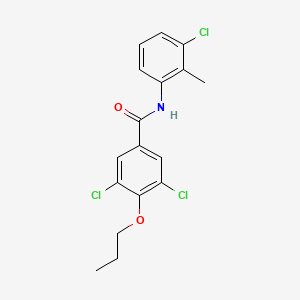
N~2~-(2-chlorophenyl)-N~1~-(3-isopropoxypropyl)-N~2~-(phenylsulfonyl)glycinamide
描述
N~2~-(2-chlorophenyl)-N~1~-(3-isopropoxypropyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP-49823, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
CGP-49823 acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, CGP-49823 can prevent excessive glutamate signaling, which is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, CGP-49823 has been shown to modulate other neurotransmitter systems, including dopamine, serotonin, and acetylcholine. It also has antioxidant properties and can reduce oxidative stress in neurons. Physiologically, CGP-49823 has been found to improve cerebral blood flow and oxygenation, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of CGP-49823 for lab experiments is its selectivity for the NMDA receptor, which allows for precise manipulation of glutamate signaling. However, its potency and efficacy can vary depending on the experimental conditions, and it may have off-target effects on other ion channels and receptors. Additionally, the cost of CGP-49823 can be a limiting factor for some research groups.
未来方向
There are several potential future directions for research on CGP-49823. One area of interest is its application in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is its use in combination with chemotherapy drugs for cancer treatment. Additionally, further investigation into its effects on other neurotransmitter systems and ion channels may reveal new therapeutic targets. Finally, the development of more potent and selective NMDA receptor antagonists based on the structure of CGP-49823 may lead to the discovery of novel drugs for neurological and psychiatric disorders.
Conclusion
In conclusion, CGP-49823 is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications in neurology, oncology, and cardiology. Its mechanism of action involves blocking the NMDA receptor and modulating other neurotransmitter systems, and it has been found to have neuroprotective, anticancer, and antiarrhythmic effects. While it has advantages for lab experiments, such as selectivity and precision, its potency and cost can be limiting factors. Future research on CGP-49823 may reveal new therapeutic targets and lead to the development of novel drugs for various disorders.
科学研究应用
CGP-49823 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In oncology, it has been demonstrated to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. In cardiology, it has been found to have antiarrhythmic effects and protect against ischemia-reperfusion injury.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(3-propan-2-yloxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-16(2)27-14-8-13-22-20(24)15-23(19-12-7-6-11-18(19)21)28(25,26)17-9-4-3-5-10-17/h3-7,9-12,16H,8,13-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVVVXLDXWIPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4113529.png)
![N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4113531.png)
![N-benzyl-2-{2-methoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B4113538.png)
![2-[(4-allyl-5-{[(4-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4113544.png)
![7-chloro-1-(3-ethoxy-4-propoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113550.png)


![N~2~-(4-fluorophenyl)-N~1~-(1-methylbutyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113571.png)
![N-(sec-butyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4113577.png)
![4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]-N-propylbenzenesulfonamide](/img/structure/B4113585.png)
![2-(4-{[(2-chlorobenzyl)thio]acetyl}piperazin-1-yl)pyrazine](/img/structure/B4113593.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4113601.png)
![N-(3-bromophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4113614.png)
